molecular formula C15H20N4O3S B2359464 N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 1396874-01-3

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B2359464
CAS RN: 1396874-01-3
M. Wt: 336.41
InChI Key: MZWSUZIMFXFBCL-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide” is a chemical compound. Based on its name, it appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group .


Molecular Structure Analysis

The molecular structure of “N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide” can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide serves as a building block in the synthesis of various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These compounds, incorporating the thiazolo(3,2-a)benzimidazole moiety, demonstrate the chemical's utility in creating diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (Farag et al., 2011).

Structural and Spectroscopic Analysis

The compound has been subjected to detailed structural analysis using techniques such as FT IR, 1H NMR, UV–Vis., and MS. Quantum chemical calculations have provided insights into its molecular structure, stability arising from hyperconjugative interactions, and intramolecular hydrogen bonding. Such studies are crucial for understanding the chemical's behavior and potential reactivity in various contexts (Mansour & Ghani, 2013).

Herbicidal Activity

Research into the herbicidal properties of derivatives of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide has shown promising results against specific plant species. This application highlights the potential agricultural benefits of chemicals derived from this compound, providing a basis for developing new herbicides (Li Gong-chun, 2011).

Antibacterial and Antifungal Properties

Several studies have focused on the antibacterial and antifungal properties of N-(2-(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide derivatives. These compounds have been tested against a range of microorganisms, demonstrating their potential as antimicrobial agents. This research area is crucial for developing new treatments for infectious diseases (Ghorab et al., 2017).

Nonlinear Optical Properties

The compound's derivatives have also been explored for their nonlinear optical properties, which are essential for various photonic applications. Such studies contribute to the development of new materials for optical devices, sensors, and information processing technologies (Li et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-10-11(2)14(7-6-13(10)22-5)23(20,21)18-12-8-16-15(17-9-12)19(3)4/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWSUZIMFXFBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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